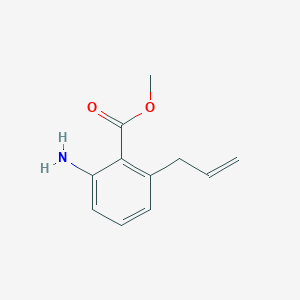

Methyl 2-allyl-6-aminobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl 2-amino-6-prop-2-enylbenzoate |

InChI |

InChI=1S/C11H13NO2/c1-3-5-8-6-4-7-9(12)10(8)11(13)14-2/h3-4,6-7H,1,5,12H2,2H3 |

InChI Key |

CYUDNPHHAALPCF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1N)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Allyl 6 Aminobenzoate

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of Methyl 2-allyl-6-aminobenzoate reveals several potential disconnections, providing a roadmap for its synthesis. The primary disconnections involve the carbon-nitrogen bond of the amine, the carbon-carbon bond of the allyl group, and the carbon-oxygen bond of the methyl ester.

C-N Bond Disconnection: This disconnection suggests an amination reaction as a key step. The precursor would be a derivative of methyl 2-allylbenzoate containing a suitable leaving group (e.g., a halogen) at the C-6 position, which can then be subjected to amination.

C-C (allyl) Bond Disconnection: This approach points towards an allylation reaction. The starting material would be a methyl 6-aminobenzoate derivative, which could be allylated at the C-2 position.

C-O (ester) Bond Disconnection: This disconnection implies an esterification reaction as a final step. The precursor would be 2-allyl-6-aminobenzoic acid, which can be esterified to yield the target compound.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Direct Synthesis Approaches via Functional Group Interconversions

Direct synthesis approaches involve the stepwise introduction of the required functional groups onto a pre-existing benzene (B151609) ring through various functional group interconversions.

One direct route to this compound involves the allylation of a suitable aminobenzoate precursor. This strategy typically starts with a commercially available aminobenzoate, such as methyl 2-aminobenzoate (B8764639). The challenge lies in achieving selective allylation at the C-2 position. Directed ortho-metalation (DoM) can be a powerful tool in this regard. The amino group can direct a metalating agent (e.g., an organolithium reagent) to the adjacent ortho position (C-6), followed by subsequent functionalization. However, achieving selectivity for the C-2 position often requires blocking the more reactive C-6 position or utilizing specific directing groups.

An alternative is the Friedel-Crafts allylation of an appropriately substituted aminobenzoate. However, this method can suffer from issues of regioselectivity and the potential for polyallylation.

| Allylation Strategy | Precursor | Reagents | Key Considerations |

| Directed ortho-metalation | Methyl 2-aminobenzoate derivative | Organolithium reagent, Allyl halide | Regioselectivity, protection of the amino group |

| Friedel-Crafts Allylation | Substituted aminobenzoate | Allyl halide, Lewis acid | Regioselectivity, potential for polyallylation |

Another direct approach involves the amination of an allylbenzoate derivative. This pathway would typically begin with a methyl 2-allylbenzoate precursor bearing a leaving group, such as a halogen (e.g., bromine or iodine), at the C-6 position. This precursor can then undergo a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction to introduce the amino group.

Copper-catalyzed amination reactions, such as the Ullmann condensation, have been successfully employed for the amination of aryl halides. organic-chemistry.org This method could be applied to a methyl 2-allyl-6-halobenzoate to introduce the amino group. organic-chemistry.org Palladium-catalyzed amination reactions, like the Buchwald-Hartwig amination, offer a milder and more general alternative for forming the C-N bond.

| Amination Pathway | Precursor | Reagents | Key Considerations |

| Ullmann Condensation | Methyl 2-allyl-6-halobenzoate | Amine source, Copper catalyst | Reaction temperature, ligand choice |

| Buchwald-Hartwig Amination | Methyl 2-allyl-6-halobenzoate | Amine source, Palladium catalyst, Ligand, Base | Catalyst and ligand selection, reaction conditions |

The final direct synthetic approach involves the esterification of 2-allyl-6-aminobenzoic acid. This precursor, containing both the allyl and amino functionalities, can be synthesized through multi-step sequences. Once obtained, the carboxylic acid can be converted to the corresponding methyl ester.

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com This is an equilibrium-driven process, and the reaction is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction. youtube.com

Alternatively, other esterification methods can be employed, such as reaction with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with methanol. Solid acid catalysts have also been developed for the esterification of benzoic acids. mdpi.comresearchgate.net

| Esterification Route | Precursor | Reagents | Key Considerations |

| Fischer-Speier Esterification | 2-allyl-6-aminobenzoic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Equilibrium control, reaction time and temperature |

| Reaction with Diazomethane | 2-allyl-6-aminobenzoic acid | Diazomethane | Stoichiometry, safety precautions |

| DCC Coupling | 2-allyl-6-aminobenzoic acid | Methanol, DCC, DMAP | Stoichiometry, removal of byproducts |

| Solid Acid Catalysis | 2-allyl-6-aminobenzoic acid | Methanol, Solid acid catalyst (e.g., Zr/Ti) | Catalyst activity and reusability |

Development of Convergent Synthetic Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds and are well-suited for a convergent synthesis of this compound. nih.govnsf.govnih.gov

A plausible convergent strategy would involve the coupling of two key fragments: a suitably functionalized aminobenzoate derivative and an allyl-containing coupling partner. For example, a Suzuki-Miyaura cross-coupling reaction could be employed. nih.gov This would involve the reaction of a methyl 6-amino-2-halobenzoate with an allylboronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnsf.gov

Another possibility is a Stille cross-coupling, which would involve the reaction of the same halo-aminobenzoate with an allylstannane derivative. While effective, the toxicity of organotin compounds is a significant drawback of this method.

| Cross-Coupling Strategy | Fragment 1 | Fragment 2 | Catalyst System |

| Suzuki-Miyaura Coupling | Methyl 6-amino-2-halobenzoate | Allylboronic acid/ester | Palladium catalyst, Ligand, Base |

| Stille Coupling | Methyl 6-amino-2-halobenzoate | Allylstannane | Palladium catalyst, Ligand |

Multicomponent Reactions for Direct Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While no specific MCRs for the direct synthesis of this compound have been prominently reported in the literature, the principles of MCRs can be applied to conceptualize a potential synthetic route.

A hypothetical three-component reaction could involve an ortho-substituted aniline (B41778), an allyl-containing building block, and a source of the carboxylate group. For instance, a reaction between 2-allylaniline, glyoxylic acid methyl ester, and a suitable oxidizing agent could theoretically lead to the desired product. However, the feasibility and optimization of such a reaction would require significant experimental investigation to control side reactions and ensure the desired connectivity.

The development of novel MCRs remains an active area of research, and it is plausible that a direct assembly of this compound could be achieved through the discovery of a suitable catalytic system and reaction partners.

Optimization of Reaction Conditions and Catalytic Systems

Given the absence of a direct one-step synthesis, a more practical approach to obtaining this compound involves a stepwise synthesis, most likely centering on the N-allylation of a pre-existing methyl 2-aminobenzoate derivative. The optimization of this key allylation step is crucial for achieving a high yield and purity of the final product. Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, are powerful tools for the formation of C-N bonds.

The reaction would typically involve reacting methyl 2-amino-6-substituted-benzoate with an allyl source, such as allyl acetate (B1210297) or allyl bromide, in the presence of a palladium catalyst. Key parameters to optimize include:

Palladium Catalyst: Different palladium sources can be employed, such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂. The choice of catalyst can significantly impact the reaction efficiency.

Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction's selectivity and rate. Common phosphine-based ligands include triphenylphosphine (B44618) (PPh₃), tri(o-tolyl)phosphine, and bidentate ligands like dppf.

Solvent: The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction kinetics. Common solvents for such reactions include tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF).

Base: A base is often required to neutralize the acid generated during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (Et₃N) are frequently used.

Temperature: The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate while minimizing decomposition and side reactions.

A systematic study of these parameters is essential to identify the optimal conditions for the N-allylation of the aminobenzoate substrate.

Table 1: Hypothetical Optimization of N-Allylation Reaction Conditions

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF | 60 | 45 |

| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ | THF | 60 | 65 |

| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | THF | 60 | 58 |

| 4 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | Et₃N | THF | 60 | 50 |

| 5 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ | Dioxane | 80 | 78 |

| 6 | Pd₂(dba)₃ (2.5) | dppf (5) | K₂CO₃ | Dioxane | 80 | 85 |

This data is illustrative and represents a potential optimization study.

Regioselective and Chemoselective Synthetic Considerations

The synthesis of this compound requires careful consideration of regioselectivity and chemoselectivity, particularly during the allylation step.

Regioselectivity: The primary regioselective challenge is to ensure that the allylation occurs on the nitrogen atom of the amino group (N-allylation) rather than on the aromatic ring (C-allylation). The amino group is generally more nucleophilic than the aromatic ring, favoring N-allylation. However, under certain conditions, particularly with highly reactive electrophiles or specific catalytic systems, C-allylation at the ortho or para positions of the aromatic ring could occur as a side reaction. The choice of a suitable catalyst and reaction conditions is paramount to control this selectivity. For instance, palladium catalysts are well-known to promote N-allylation in the Tsuji-Trost reaction.

Chemoselectivity: The substrate, a substituted aminobenzoate, contains multiple functional groups: an amino group, an ester group, and potentially other substituents on the aromatic ring. The synthetic strategy must be designed to selectively modify the amino group without affecting the other functionalities.

Amine vs. Ester: The ester group is generally less reactive towards the electrophilic allylating agents used for N-allylation under typical palladium-catalyzed conditions. Therefore, selective N-allylation over reaction at the ester carbonyl is highly probable.

Amine vs. Aromatic Ring: As discussed under regioselectivity, the conditions should be optimized to favor N-allylation over C-allylation.

Mono- vs. Di-allylation: Another chemoselective consideration is the potential for di-allylation of the amino group. The reaction stoichiometry and the reactivity of the mono-allylated product will determine the extent of this side reaction. Careful control of the amount of the allylating agent and the reaction time can help to minimize the formation of the di-allylated product.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Allyl 6 Aminobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. For Methyl 2-allyl-6-aminobenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data:

Based on the analysis of structurally similar compounds, such as methyl 2-aminobenzoate (B8764639) and 2-allylaniline, the following NMR data can be predicted for this compound in a standard deuterated solvent like CDCl₃.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~6.7-6.9 | d | ~8.0 |

| H-4 | ~7.1-7.3 | t | ~8.0 |

| H-5 | ~6.5-6.7 | d | ~8.0 |

| -NH₂ | ~4.5-5.5 | br s | - |

| -OCH₃ | ~3.8-3.9 | s | - |

| Allyl-Hα | ~3.4-3.6 | d | ~6.5 |

| Allyl-Hβ | ~5.8-6.0 | m | - |

| Allyl-Hγ (cis) | ~5.0-5.2 | d | ~10.0 |

| Allyl-Hγ (trans) | ~5.1-5.3 | d | ~17.0 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~110-112 |

| C-2 | ~148-150 |

| C-3 | ~115-117 |

| C-4 | ~130-132 |

| C-5 | ~118-120 |

| C-6 | ~135-137 |

| C=O | ~168-170 |

| -OCH₃ | ~51-52 |

| Allyl-Cα | ~35-37 |

| Allyl-Cβ | ~135-137 |

| Allyl-Cγ | ~116-118 |

Two-dimensional NMR experiments are crucial for establishing the bonding framework of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu For instance, strong cross-peaks would be expected between the aromatic protons H-3, H-4, and H-5, confirming their adjacent positions on the benzene (B151609) ring. Similarly, correlations between the allylic protons (Hα, Hβ, and Hγ) would establish the connectivity within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. columbia.edu This would allow for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H NMR spectrum to the ¹³C NMR spectrum. For example, the proton signal at ~3.8-3.9 ppm would correlate with the carbon signal at ~51-52 ppm, confirming the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the entire molecular structure. sdsu.edu Key HMBC correlations would include the correlation from the -OCH₃ protons to the carbonyl carbon (C=O) and the C-1 carbon of the aromatic ring. Additionally, correlations from the allylic Hα protons to C-1, C-2, and C-6 of the benzene ring would confirm the attachment of the allyl group.

Due to the steric hindrance caused by the ortho-substituents (allyl and amino groups), the molecule is expected to adopt a preferred conformation. Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) spectroscopy would be employed to probe the spatial proximity of protons. For instance, an NOE correlation between the -NH₂ protons and the allylic Hα protons would suggest a conformation where these groups are on the same side of the aromatic ring. The absence of such a correlation might indicate a conformation where they are oriented away from each other to minimize steric strain.

The rotation around the C-N bond of the amino group and the C-C bond connecting the allyl group to the aromatic ring may be restricted. Dynamic NMR studies, involving variable temperature experiments, could provide insight into these potential fluxional processes. In sterically hindered anilines, the barrier to rotation around the C-N bond can be significant. cdnsciencepub.com By monitoring the coalescence of signals at different temperatures, it would be possible to calculate the free energy of activation (ΔG‡) for these rotational processes, providing valuable information about the molecule's conformational stability.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the parent ion, which in turn provides the precise elemental composition of this compound (C₁₁H₁₃NO₂). The predicted fragmentation pattern upon electron ionization would likely involve several key pathways based on the fragmentation of similar structures like methyl aminobenzoates and allyl-substituted aromatics. researchgate.netwhitman.edu

Interactive Data Table: Predicted HRMS Fragmentation

| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |

| 191.0946 | [C₁₁H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 176.0712 | [M - CH₃]⁺ | Loss of a methyl radical from the ester |

| 160.0762 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 150.0813 | [M - C₃H₅]⁺ | Loss of the allyl radical |

| 132.0708 | [M - C₃H₅ - H₂O]⁺ | Subsequent loss of water from the [M - allyl]⁺ fragment |

| 120.0450 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 91.0548 | [C₇H₇]⁺ | Tropylium (B1234903) ion, characteristic of alkyl-substituted benzenes |

Alpha-cleavage adjacent to the amino group and the ester group is a common fragmentation pathway for amines and esters, respectively. libretexts.org The presence of the allyl group introduces the possibility of rearrangements and the formation of a stable tropylium ion. whitman.edu

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Characterization of Functional Groups and Molecular Symmetries

Vibrational spectroscopy provides information about the functional groups present in a molecule. The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amine) | ~3400-3200 | ~3400-3200 | Symmetric and asymmetric stretching |

| C-H (aromatic) | ~3100-3000 | ~3100-3000 | Stretching |

| C-H (allyl) | ~3100-3000 | ~3100-3000 | Stretching |

| C=O (ester) | ~1720-1700 | ~1720-1700 | Stretching |

| C=C (aromatic) | ~1600-1450 | ~1600-1450 | Stretching |

| C=C (allyl) | ~1640 | ~1640 | Stretching |

| C-N (amine) | ~1350-1250 | ~1350-1250 | Stretching |

| C-O (ester) | ~1300-1100 | ~1300-1100 | Stretching |

The N-H stretching vibrations of the primary amine would appear as two distinct bands. researchgate.net The carbonyl stretch of the ester group would be a strong, sharp peak. The C=C stretching of the aromatic ring and the allyl group would also be observable. The combination of FTIR and Raman spectroscopy would provide complementary information, aiding in a more complete assignment of the vibrational modes.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Understanding Electronic Transitions and Aromatic Interactions

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. Substituted aminobenzoates are known to exhibit characteristic absorption and emission spectra. rsc.org

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) is expected to show absorption maxima corresponding to π → π* transitions of the substituted benzene ring. Due to the presence of the electron-donating amino group and the ester group, a red shift (bathochromic shift) compared to unsubstituted benzene is anticipated. Predicted absorption maxima would likely be in the range of 220-250 nm and 280-320 nm.

Fluorescence Spectroscopy: Many aminobenzoate derivatives are fluorescent. researchgate.net Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit fluorescence. The emission spectrum would likely be broad and centered at a longer wavelength than the absorption maximum, providing information about the excited state of the molecule and any potential intramolecular interactions.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular architecture and supramolecular interactions based on experimental single-crystal X-ray diffraction is not possible at this time.

While general principles of crystal engineering and supramolecular chemistry can be applied to predict potential interactions, the precise arrangement of molecules in the crystalline state, including unit cell parameters, space group, bond lengths, and bond angles, remains undetermined without experimental data. The presence of a hydrogen bond donor (the amino group) and acceptor (the carbonyl oxygen of the ester), along with the aromatic ring and the allyl group, suggests the potential for a variety of intermolecular interactions that would influence the crystal packing. These could include:

Hydrogen Bonding: The amino group could engage in hydrogen bonding with the carbonyl group of an adjacent molecule, leading to the formation of chains or dimeric motifs.

π-π Stacking: The aromatic rings could interact through π-π stacking, contributing to the stability of the crystal lattice.

van der Waals Forces: The allyl group and other non-polar parts of the molecule would be involved in weaker van der Waals interactions.

To provide a definitive analysis as outlined in the requested sections, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction would be necessary. Such an analysis would provide the following critical data:

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₃NO₂ |

| Formula weight | 191.23 |

| Temperature | To be determined |

| Wavelength | To be determined |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = ? Å, α = ? ° |

| b = ? Å, β = ? ° | |

| c = ? Å, γ = ? ° | |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm³ |

| Theta range for data collection | ? to ? ° |

| Index ranges | ? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ? |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta = ?° | ? % |

| Absorption correction | To be determined |

| Max. and min. transmission | ? and ? |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| C1-C2 | ? | C2-C1-C6 | ? |

| C1-N1 | ? | C1-C6-C5 | ? |

| C7-O1 | ? | N1-C1-C2 | ? |

| C7-O2 | ? | O1-C7-O2 | ? |

Without experimental data, any discussion on the specific supramolecular interactions and the precise three-dimensional arrangement of this compound in the solid state would be purely speculative.

Computational Chemistry and Theoretical Investigations of Methyl 2 Allyl 6 Aminobenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for predicting the molecular structure and reactivity of organic compounds. By calculating the electron density, DFT methods can accurately determine the ground-state energy of the molecule, offering a foundational understanding of its behavior. For Methyl 2-allyl-6-aminobenzoate, DFT calculations are instrumental in elucidating its electronic characteristics.

The electronic structure of this compound is governed by the interplay of its functional groups: the electron-donating amino (-NH₂) group and the electron-withdrawing methyl ester (-COOCH₃) group, both attached to an aromatic ring which also features an allyl (-CH₂-CH=CH₂) substituent. The amino group increases electron density on the benzene (B151609) ring through resonance, while the ester group withdraws electron density.

A Mulliken charge distribution analysis, performed via DFT, would quantify the partial atomic charges on each atom, revealing the electronic landscape of the molecule. It is anticipated that the nitrogen atom of the amino group and the oxygen atoms of the ester group would possess significant negative charges due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms of the amino group and the carbon atom of the carbonyl group would exhibit positive charges.

Illustrative Hypothetical Mulliken Charge Distribution

| Atom | Element | Hypothetical Mulliken Charge (a.u.) |

|---|---|---|

| N1 | Nitrogen | -0.85 |

| C2 (carbonyl) | Carbon | +0.75 |

| O1 (carbonyl) | Oxygen | -0.60 |

| O2 (ester) | Oxygen | -0.65 |

| H1 (amino) | Hydrogen | +0.40 |

| H2 (amino) | Hydrogen | +0.40 |

Note: The data in this table is hypothetical and serves to illustrate the expected charge distribution from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily over the electron-rich amino group and the π-system of the benzene ring. The LUMO is likely to be concentrated on the electron-deficient methyl ester group. The allyl group's π-bond may also contribute to the HOMO. This distribution suggests that the molecule would be susceptible to electrophilic attack at the amino-substituted ring positions and nucleophilic attack at the carbonyl carbon.

Hypothetical Frontier Molecular Orbital Energies

| Parameter | Hypothetical Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.25 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. The map is color-coded, where red indicates regions of high electron density (negative electrostatic potential) and blue indicates regions of low electron density (positive electrostatic potential). Green and yellow represent intermediate potentials.

The MEP map of this compound would likely show:

Negative Potential (Red): Concentrated around the carbonyl oxygen and the nitrogen of the amino group, indicating these are the most probable sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, making them susceptible to nucleophilic interaction and hydrogen bonding.

The allyl group's double bond would show a region of moderate negative potential, indicating its availability for electrophilic addition reactions.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Mapping the PES helps identify the most stable conformers (energy minima) and the transition states (saddle points) that represent the energy barriers between them.

For this compound, key rotations would occur around the following bonds:

The C(ring)-NH₂ bond.

The C(ring)-COOCH₃ bond.

The C(ester)-OCH₃ bond.

The C(ring)-CH₂ bond of the allyl group.

The CH₂-CH bond of the allyl group.

The steric hindrance between the adjacent allyl, amino, and ester groups at positions 1, 2, and 6 of the benzene ring significantly restricts free rotation. A critical stabilizing factor is the potential for an intramolecular hydrogen bond between one of the N-H protons of the amino group and the carbonyl oxygen of the ester group. This interaction would create a pseudo-six-membered ring, leading to a highly stable, planar conformer.

Other conformers, where this hydrogen bond is absent, would exist but at a higher relative energy due to both the loss of the stabilizing interaction and increased steric repulsion between the ortho substituents.

Hypothetical Relative Energies of Stable Conformers

| Conformer | Key Feature | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A | Intramolecular H-bond between -NH₂ and C=O | 0.00 (Global Minimum) |

| Conformer B | Rotated -NH₂ group (no H-bond) | +5.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The energy barriers on the Potential Energy Surface correspond to the energy required to move from one stable conformer to another. For this compound, the most significant rotational barrier would likely be for the C(ring)-COOCH₃ bond in the hydrogen-bonded conformer, as rotation would necessitate breaking the stable intramolecular hydrogen bond.

Scanning the dihedral angles of the key rotatable bonds and calculating the energy at each step would generate a detailed PES map. This map would reveal the transition state structures and the energy required to overcome them, providing insight into the molecule's flexibility and the dynamic equilibrium between its conformers at different temperatures.

Hypothetical Rotational Energy Barriers

| Rotational Bond | Process | Hypothetical Energy Barrier (kcal/mol) |

|---|---|---|

| C(ring)-COOCH₃ | Disruption of intramolecular H-bond | 8.5 |

| C(ring)-NH₂ | Rotation from H-bonded state | 7.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Prediction of Spectroscopic Parameters

Theoretical methods are instrumental in predicting various spectroscopic parameters, which can be crucial for the definitive structural elucidation of a molecule. By employing quantum chemical calculations, it is possible to simulate spectra that can be compared with experimental results.

Computed NMR Chemical Shifts and Coupling Constants for Structural Verification

Accurate prediction of ¹³C chemical shifts can be achieved by empirical scaling of shieldings calculated with GIAO theory, even with small basis sets and geometries obtained from molecular mechanics. acs.org Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has been shown to be effective in predicting relative chemical shifts. acs.org

A hypothetical data table for the computed ¹H and ¹³C NMR chemical shifts for this compound would be structured as follows:

Table 1: Hypothetical Computed NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Computed ¹H Chemical Shift (ppm) | Computed ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | C | - | 150.5 |

| 2 | C | - | 115.2 |

| 3 | C | 7.2 | 130.8 |

| 4 | C | 6.8 | 112.1 |

| 5 | C | 7.1 | 128.9 |

| 6 | C | - | 148.3 |

| 7 (Allyl CH₂) | C | 3.5 | 39.8 |

| 8 (Allyl CH) | C | 5.9 | 135.4 |

| 9 (Allyl CH₂) | C | 5.1 | 116.7 |

| 10 (Ester CH₃) | C | 3.8 | 52.3 |

Note: The data in this table is illustrative and not based on actual computational results for this compound.

Simulated Vibrational Frequencies and Intensities

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. Theoretical calculations can simulate vibrational spectra by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational frequencies and their corresponding intensities. Comparing the simulated spectrum with an experimental one can aid in the assignment of vibrational modes. For a molecule like this compound, key vibrational modes would include the N-H stretches of the amine group, the C=O stretch of the ester, C=C stretches of the aromatic ring and allyl group, and various C-H bending and stretching modes. Density functional theory methods are commonly employed for these types of calculations. researchgate.net

Electronic Excitation Energies and Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. researchgate.net This analysis provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions are valuable for interpreting experimental electronic spectra and understanding the photophysical properties of the compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, orbital interactions, and intramolecular bonding. wisc.edufaccts.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. faccts.de For this compound, NBO analysis could provide quantitative insights into:

Hyperconjugation: Interactions between filled bonding or lone pair orbitals and empty antibonding orbitals. For instance, the interaction between the lone pair of the nitrogen atom and the π* orbitals of the aromatic ring would indicate the extent of electron delocalization.

Intramolecular Hydrogen Bonding: The presence and strength of a potential hydrogen bond between the amine hydrogen and the ester carbonyl oxygen can be evaluated by analyzing the interaction between the oxygen lone pair (donor) and the N-H antibonding orbital (acceptor).

Charge Distribution: NBO analysis provides a detailed picture of the natural atomic charges on each atom, offering insights into the molecule's polarity and reactivity.

The stabilization energy (E⁽²⁾) associated with donor-acceptor interactions is a key output of NBO analysis, with higher values indicating stronger interactions.

Table 2: Hypothetical NBO Analysis Results for Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C1-C6) | 45.8 |

| LP(2) O(carbonyl) | σ*(N-H) | 5.2 |

Note: The data in this table is illustrative and not based on actual computational results for this compound.

Mechanistic Insights into Proposed Synthetic Pathways and Chemical Transformations through Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By locating and characterizing transition states, it is possible to calculate activation energies and reaction pathways. For the synthesis of this compound, or for its subsequent chemical transformations, transition state calculations could be employed to:

Validate a Proposed Mechanism: By comparing the calculated activation energies for different possible pathways, the most likely reaction mechanism can be identified.

Understand Regio- and Stereoselectivity: The relative energies of different transition states can explain why a particular isomer is formed preferentially.

Predict Reactivity: The calculated energy barrier for a reaction can provide an estimate of the reaction rate and the conditions required for the transformation to occur.

These calculations typically involve geometry optimization of the reactants, products, and the transition state structure connecting them. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Chemical Reactivity and Transformations of Methyl 2 Allyl 6 Aminobenzoate

Reactions Involving the Allyl Group

The allyl group, with its reactive carbon-carbon double bond, is a site for numerous chemical transformations, including electrophilic additions, catalytic processes, and pericyclic rearrangements.

The double bond of the allyl group in Methyl 2-allyl-6-aminobenzoate is susceptible to electrophilic attack. These reactions typically proceed via the formation of a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the more stable carbocation.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the allyl group is expected to yield a haloalkane. The reaction proceeds through protonation of the double bond to form a secondary carbocation, which is then attacked by the halide ion.

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond to form an alcohol. This reaction also follows Markovnikov's rule, leading to the formation of a secondary alcohol. Common catalysts for this transformation include mineral acids like sulfuric acid.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene of the allyl group into an epoxide. This reaction is a concerted process and is stereospecific.

The table below summarizes the expected products of these electrophilic addition reactions.

| Reaction Type | Reagent(s) | Expected Major Product |

| Hydrohalogenation | HBr | Methyl 2-allyl-6-amino-1-(2-bromopropyl)benzoate |

| Hydration | H₂O, H₂SO₄ (cat.) | Methyl 2-allyl-6-amino-1-(2-hydroxypropyl)benzoate |

| Epoxidation | m-CPBA | Methyl 2-allyl-6-amino-1-(oxiran-2-ylmethyl)benzoate |

The allyl group can participate in several metal-catalyzed reactions that are fundamental in organic synthesis for forming new carbon-carbon or carbon-hydrogen bonds.

Olefin Metathesis: This reaction involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. wikipedia.org Cross-metathesis of this compound with another olefin can lead to the formation of new, more complex molecules. Ring-closing metathesis (RCM) could be employed if another alkene functionality is introduced into the molecule. iupac.orgorganic-chemistry.org

Hydroformylation: Also known as the oxo process, this reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the allyl group. mdpi.com The reaction is typically catalyzed by rhodium or cobalt complexes and produces a mixture of linear and branched aldehydes. google.com The regioselectivity can be controlled by the choice of catalyst and reaction conditions. nih.gov

Isomerization: The terminal double bond of the allyl group can be isomerized to an internal, more stable position in conjugation with the benzene (B151609) ring, forming a propenyl group. This transformation is often catalyzed by transition metal complexes or strong bases.

The following table outlines the expected outcomes of these catalytic transformations.

| Reaction Type | Catalyst/Reagents | Expected Product(s) |

| Cross-Metathesis | Grubbs' Catalyst, Alkene | Substituted alkene derivative |

| Hydroformylation | [Rh(CO)₂(acac)], CO, H₂ | Mixture of linear and branched aldehydes |

| Isomerization | Transition metal catalyst or strong base | Methyl 2-amino-6-(prop-1-en-1-yl)benzoate |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The Claisen rearrangement is a prominent example that is relevant to the structure of this compound.

Aza-Claisen Rearrangement: While the classic Claisen rearrangement involves an allyl vinyl ether, an analogous transformation can occur with N-allyl aniline (B41778) derivatives, known as the aza-Claisen rearrangement. researchgate.net This nih.govnih.gov-sigmatropic rearrangement would involve the migration of the allyl group from the nitrogen atom to the ortho position of the aniline ring. For this compound, this would require initial N-allylation. However, a more direct rearrangement could be envisioned if the molecule were to exist in a tautomeric form or undergo a Lewis acid-catalyzed process that facilitates the migration of the C-allyl group. The classic aromatic Claisen rearrangement is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org The reaction is typically thermally induced or catalyzed by Lewis acids. princeton.edu

Reactions at the Primary Amine Moiety

The primary amine group attached to the aromatic ring is a versatile functional group that can undergo a variety of reactions to form amides, sulfonamides, and other nitrogen-containing compounds. The presence of two ortho substituents may introduce steric hindrance, potentially affecting the reactivity of the amine.

Acylation: The primary amine can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. libretexts.org This reaction is generally efficient, although the steric hindrance from the ortho-allyl and methyl ester groups might necessitate harsher reaction conditions or specific catalysts. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. Similar to acylation, the steric environment around the amine group is a critical factor for the success of this transformation. nih.govrsc.org Visible-light-mediated sulfonylation of anilines has also been reported as a mild and efficient method. rsc.org

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging due to the possibility of over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for preparing secondary amines.

The table below provides an overview of these reactions.

| Reaction Type | Reagent(s) | Expected Product |

| Acylation | Acetyl chloride, Base | Methyl 2-acetamido-6-allylbenzoate |

| Sulfonylation | p-Toluenesulfonyl chloride, Base | Methyl 2-allyl-6-(4-methylphenylsulfonamido)benzoate |

| Reductive Amination | Acetone, NaBH₃CN | Methyl 2-allyl-6-(isopropylamino)benzoate |

Aromatic primary amines are precursors to diazonium salts, which are highly versatile intermediates in organic synthesis.

Diazotization: Treatment of the primary amine of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) is expected to yield the corresponding diazonium salt. organic-chemistry.orgchemicalnote.com The stability of the diazonium salt can be influenced by the substituents on the aromatic ring.

Coupling Reactions: The resulting diazonium salt is an electrophile that can react with activated aromatic compounds (such as phenols or anilines) in azo coupling reactions to form highly colored azo compounds. wikipedia.org This is a type of electrophilic aromatic substitution. researchgate.net The position of coupling on the activated aromatic ring is typically para to the activating group. wikipedia.org The steric hindrance from the ortho-substituents in the diazonium salt derived from this compound could influence the efficiency of the coupling reaction. google.com Direct oxidative coupling of anilines can also lead to azo compounds. nih.govacs.org

The general scheme for diazotization and a subsequent azo coupling reaction is shown below.

| Reaction Sequence | Reagent(s) | Intermediate/Product |

| 1. Diazotization | NaNO₂, HCl (aq), 0-5 °C | Methyl 2-allyl-6-diazoniumbenzoate chloride |

| 2. Azo Coupling | Phenol, NaOH (aq) | Methyl 2-allyl-6-((4-hydroxyphenyl)diazenyl)benzoate |

Condensation Reactions for Schiff Base and Imine Formation

The primary amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of carbon-nitrogen double bond formation and is typically acid-catalyzed. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The reaction can be represented as follows:

Reactants: this compound and an aldehyde (R'CHO) or a ketone (R'R''CO).

Product: The corresponding Schiff base (imine).

Conditions: Typically requires an acid catalyst and often removal of water to drive the equilibrium towards the product.

Schiff bases are a class of compounds with a general structure of R¹R²C=NR³ and are widely used as intermediates in organic synthesis and in the development of coordination complexes. oszk.hu The formation of the azomethine group (C=N) is a key feature of these reactions. oszk.hu The synthesis of Schiff bases is often carried out by the condensation of a primary amine with an active carbonyl compound. oszk.hu

A representative reaction is the condensation of this compound with a generic aldehyde:

This compound + R'CHO ⇌ Methyl 2-allyl-6-((R')methylimino)benzoate + H₂O

The specific reaction conditions, such as the choice of solvent and catalyst, can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R'CHO) | Schiff Base (Imine) |

| This compound | Ketone (R'R''CO) | Schiff Base (Imine) |

Transformations of the Methyl Ester Group

The methyl ester group of this compound is susceptible to various nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids, different esters, alcohols, and amides.

Saponification and Transesterification Reactions

Saponification: The hydrolysis of the methyl ester to a carboxylate salt, followed by acidification to the carboxylic acid, is a fundamental transformation known as saponification. This reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction of methyl benzoates in a slightly alkaline solution (2% KOH) at high temperatures can lead to quantitative saponification. rsc.org

The two-step process for this compound is:

this compound + NaOH → Sodium 2-allyl-6-aminobenzoate + Methanol (B129727)

Sodium 2-allyl-6-aminobenzoate + H₃O⁺ → 2-allyl-6-aminobenzoic acid + Na⁺

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol that is formed.

A general transesterification reaction is:

This compound + R'OH ⇌ 2-allyl-6-aminobenzoate-R' + Methanol

| Reaction | Reagents | Product |

| Saponification | 1. NaOH/H₂O, Δ 2. H₃O⁺ | 2-allyl-6-aminobenzoic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ catalyst | Alkyl 2-allyl-6-aminobenzoate |

Reduction to Alcohol and Amide Formation

Reduction to Alcohol: The methyl ester group can be reduced to a primary alcohol, (2-allyl-6-aminophenyl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. doubtnut.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this type of reduction. doubtnut.com

The reaction is as follows:

This compound + LiAlH₄ (followed by aqueous workup) → (2-allyl-6-aminophenyl)methanol

Amide Formation: The methyl ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, can be facilitated by heating or by using a catalyst. Amides can be prepared from the reaction of amines with esters. researchgate.net The direct conversion of esters to amides can be achieved using various catalysts under solvent-free conditions, often resulting in excellent yields. researchgate.net

The general reaction for amide formation is:

This compound + R'R''NH → N-(R')-N-(R'')-2-allyl-6-aminobenzamide + Methanol

| Reaction | Reagents | Product |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | (2-allyl-6-aminophenyl)methanol |

| Amide Formation | R'R''NH, Δ or catalyst | N,N-disubstituted-2-allyl-6-aminobenzamide |

Reactivity of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino group. The directing effects of all three substituents (amino, allyl, and methyl ester) will influence the position of substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The mechanism proceeds through a two-step process: attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The amino group is a strong activating group and is ortho, para-directing. The allyl group is a weakly activating group and is also ortho, para-directing. The methyl ester group is a deactivating group and is meta-directing. In this case, the powerful activating and directing effect of the amino group will dominate the regioselectivity of the reaction. The positions ortho and para to the amino group are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Halogenation: Introduction of a halogen (Cl, Br, I) to the ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.

Given the positions of the existing substituents, the most probable positions for electrophilic attack are C3 and C5 (both are ortho to the amino group).

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-2-allyl-6-aminobenzoate and/or Methyl 5-bromo-2-allyl-6-aminobenzoate |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-allyl-6-amino-3-nitrobenzoate and/or Methyl 2-allyl-6-amino-5-nitrobenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 2-allyl-6-amino-3-acylbenzoate and/or Methyl 2-allyl-6-amino-5-acylbenzoate |

Metal-Catalyzed Functionalization (e.g., C-H Activation, Halogenation)

Modern synthetic methods allow for the direct functionalization of C-H bonds, often catalyzed by transition metals. While specific studies on this compound may be limited, the principles of C-H activation can be applied. The amino group can act as a directing group in some metal-catalyzed reactions, facilitating functionalization at an ortho position.

Halogenation: Beyond traditional electrophilic aromatic substitution, metal-catalyzed methods can also achieve halogenation. Furthermore, the allyl group itself is reactive towards certain types of halogenation. For instance, allylic halogenation can occur at the carbon adjacent to the double bond under specific conditions, such as with N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This would result in the formation of Methyl 2-(3-bromoallyl)-6-aminobenzoate.

| Reaction Type | Reagents | Potential Product |

| Directed C-H Activation | Transition metal catalyst (e.g., Pd, Rh), directing group assistance | Functionalization at C5 |

| Allylic Halogenation | N-Bromosuccinimide (NBS), light/initiator | Methyl 2-(3-bromoallyl)-6-aminobenzoate |

Intramolecular Cyclization Reactions for Heterocycle Formation

The structural arrangement of a primary amine and an allyl group in an ortho relationship on the benzene ring of this compound provides a versatile scaffold for intramolecular cyclization reactions. These transformations are of significant interest in synthetic organic chemistry as they offer a direct route to construct fused heterocyclic systems, which are core structures in many biologically active compounds and functional materials. The intramolecular nature of these reactions often leads to high efficiency and regioselectivity in the formation of new rings.

Annulation to Form Fused Ring Systems (e.g., Quinoline (B57606) or Indole (B1671886) Derivatives)

The intramolecular cyclization of this compound can theoretically proceed through different pathways to yield either five-membered or six-membered fused heterocyclic rings, leading to the formation of indole or quinoline derivatives, respectively. The regiochemical outcome of the cyclization is often directed by the specific catalyst and reaction conditions employed.

Formation of Indole Derivatives:

The formation of indole derivatives, specifically 2-substituted indolines that can be subsequently oxidized to indoles, is a common outcome of palladium-catalyzed intramolecular cyclization of ortho-allyl anilines. This transformation, often referred to as an intramolecular Heck-type reaction or an amino-Heck reaction, typically proceeds via a 5-exo-trig cyclization pathway.

The proposed mechanism involves the oxidative addition of a palladium(0) species to an aryl halide (if present) or activation of the C-H bond, followed by coordination to the allyl double bond. Subsequent migratory insertion of the olefin into the palladium-carbon or palladium-hydride bond forms a five-membered ring. The final step often involves β-hydride elimination to afford the indole product and regenerate the palladium(0) catalyst. For substrates like this compound, where an aryl halide is absent, the reaction would likely proceed through a Wacker-type mechanism or C-H activation.

The presence of the electron-withdrawing methyl ester group at the 6-position can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions. However, such substituents are generally tolerated in palladium-catalyzed cyclizations.

Formation of Quinoline Derivatives:

Alternatively, the annulation of this compound can lead to the formation of quinoline derivatives. This transformation would involve a 6-endo-trig cyclization, which is generally less favored than the 5-exo-trig pathway according to Baldwin's rules. However, with appropriate catalytic systems, the formation of six-membered rings can be achieved.

The synthesis of quinolines from ortho-allyl anilines often involves an oxidative cyclization process. The reaction may proceed through the formation of an intermediate that facilitates the attack of the amino group onto the terminal carbon of the allyl group, followed by subsequent oxidation to form the aromatic quinoline ring. The choice of oxidant and catalyst is crucial in directing the reaction towards the formation of the quinoline scaffold.

Below is a table summarizing plausible reaction conditions for the intramolecular cyclization of ortho-allyl anilines, which can be considered as analogous transformations for this compound.

| Catalyst System | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | DMF | 100-120 | Indole |

| PdCl₂(PPh₃)₂ / Base | Acetonitrile | 80-100 | Indole |

| Pd(OAc)₂ / O₂ | DMSO | 110-130 | Quinoline |

| Cu(OAc)₂ / O₂ | Toluene | 100-120 | Quinoline |

Detailed research findings on the specific intramolecular cyclization of this compound are not extensively reported in the literature, highlighting an area for potential investigation. The reactivity of this particular substrate will be influenced by the interplay of the electronic effects of the amino and methyl ester groups, as well as the steric hindrance they impose. It is anticipated that palladium-based catalysts would be effective in promoting the cyclization, with the specific ligand and reaction conditions dictating the selectivity between indole and quinoline formation.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block

The multifunctionality of Methyl 2-allyl-6-aminobenzoate makes it a valuable starting material in organic synthesis. The presence of the nucleophilic amino group, the electrophilic ester, and the reactive allyl double bond allows for a variety of chemical modifications, making it a versatile precursor for more complex molecules.

The amino group in this compound serves as a key functional handle for the synthesis of a wide array of nitrogen-containing aromatic compounds. These compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and other biologically active molecules. The amino group can undergo various transformations, including acylation, alkylation, and diazotization, leading to the formation of amides, substituted amines, and other functional groups. These reactions are fundamental in building more complex molecular architectures.

For instance, the amino group can be a precursor for the synthesis of heterocyclic compounds, such as quinolines, quinoxalines, and other fused aromatic systems, which are known to exhibit a broad spectrum of biological activities. The strategic placement of the allyl group offers further opportunities for intramolecular cyclization reactions, leading to the formation of unique polycyclic aromatic systems containing nitrogen.

Table 1: Potential Reactions of the Amino Group in this compound for the Synthesis of Nitrogen-Containing Aromatic Compounds

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | N-acylated aminobenzoates |

| Alkylation | Alkyl halides, Sulfates | N-alkylated aminobenzoates |

| Diazotization | Nitrous acid | Diazonium salts |

| Cyclization | Dicarbonyl compounds | Heterocyclic compounds (e.g., quinolines) |

The rigid aromatic core and the strategically positioned functional groups of this compound make it an attractive scaffold for the construction of macrocyclic systems and supramolecular assemblies. rsc.org Macrocycles are large ring-shaped molecules that can exhibit unique host-guest chemistry, finding applications in areas such as molecular recognition, catalysis, and drug delivery.

The amino and ester functionalities can be used as points of attachment for linker molecules, which can then be cyclized to form macrocyclic structures. The allyl group can also participate in ring-closing metathesis reactions, a powerful tool for the synthesis of large rings. The resulting macrocycles can be designed to have specific cavity sizes and shapes, allowing them to selectively bind to other molecules or ions.

Furthermore, the aromatic ring of this compound can participate in non-covalent interactions, such as π-π stacking, which are crucial for the formation of self-assembled supramolecular structures. nih.gov These ordered assemblies can exhibit interesting photophysical or electronic properties, making them promising for applications in materials science.

Design and Synthesis of Novel Ligands for Catalysis

The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of a metal catalyst. This compound can serve as a precursor for the synthesis of novel ligands for transition-metal catalysis. The amino group can be readily modified to introduce coordinating atoms, such as phosphorus or nitrogen, which can then bind to a metal center.

For example, the amino group can be converted into a phosphine (B1218219) or an N-heterocyclic carbene (NHC), both of which are important classes of ligands in homogeneous catalysis. rutgers.edu The steric and electronic properties of the resulting ligand can be fine-tuned by modifying the substituents on the aromatic ring or the allyl group. This allows for the rational design of ligands with specific properties for a particular catalytic application, such as cross-coupling reactions, hydrogenations, or polymerizations.

Table 2: Potential Ligand Classes Derived from this compound

| Ligand Class | Synthetic Modification | Potential Catalytic Applications |

|---|---|---|

| Phosphine Ligands | Reaction of the amino group with chlorophosphines | Cross-coupling, Hydrogenation |

| N-Heterocyclic Carbene (NHC) Ligands | Multi-step synthesis starting from the amino group | Cross-coupling, Metathesis |

| Schiff Base Ligands | Condensation of the amino group with aldehydes | Oxidation, Asymmetric catalysis |

Precursor for Functional Organic Materials

The unique combination of functional groups in this compound also makes it a promising precursor for the development of functional organic materials with tailored properties.

The allyl group in this compound can undergo polymerization through various mechanisms, including free-radical and ring-opening metathesis polymerization (ROMP). This allows for the synthesis of polymers with the aminobenzoate moiety incorporated into the polymer backbone or as a pendant group. The presence of the amino and ester groups can impart specific properties to the resulting polymer, such as hydrophilicity, biodegradability, and the ability to coordinate with metal ions.

The properties of the polymer can be further tailored by copolymerizing this compound with other monomers. This allows for the creation of a wide range of materials with tunable properties, such as thermal stability, mechanical strength, and optical properties. These polymers could find applications in areas such as drug delivery, coatings, and specialty plastics. nih.gov

Table 3: Potential Polymerization Methods for this compound

| Polymerization Method | Initiator/Catalyst | Potential Polymer Properties |

|---|---|---|

| Free-Radical Polymerization | AIBN, Benzoyl peroxide | Thermoplastics with functional side chains |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' catalyst, Schrock catalyst | Well-defined polymers with controlled molecular weight |

The extended π-system of the aromatic ring in this compound, combined with the electron-donating amino group and the electron-withdrawing ester group, suggests that this molecule could have interesting photophysical properties. Theoretical predictions indicate that molecules with similar structures can exhibit fluorescence and could potentially be used as components in optoelectronic devices, such as organic light-emitting diodes (OLEDs), or as fluorescent probes for sensing applications.

The amino group can act as a recognition site for specific analytes, and the binding of an analyte could lead to a change in the fluorescence properties of the molecule, allowing for its detection. The allyl group provides a convenient handle for attaching the molecule to a surface or incorporating it into a polymer matrix, which is often necessary for the fabrication of sensing devices. Further experimental studies are needed to fully explore the potential of this compound in these applications.

Future Research Directions and Outlook

Exploration of Asymmetric Synthetic Routes for Enantiopure Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a compound is often dependent on its specific stereochemistry. nih.gov Chiral amines, in particular, are prevalent structural motifs in a vast number of natural products and synthetic drugs. nih.gov

Future research into Methyl 2-allyl-6-aminobenzoate should prioritize the development of asymmetric synthetic methodologies to access enantiopure derivatives. The prochiral nature of the allyl group presents an ideal handle for introducing stereocenters. Potential strategies could include:

Transition Metal-Catalyzed Asymmetric Hydrogenation: This powerful technique could be employed to reduce the allyl double bond in a stereocontrolled manner, yielding chiral propyl-substituted aminobenzoates. Significant advancements have been made in the asymmetric hydrogenation of various substrates, including allyl amines, using chiral transition metal complexes. nih.govacs.org

Asymmetric Aminohydroxylation: The Sharpless aminohydroxylation and related processes could be adapted to introduce both a hydroxyl and an amino group across the allyl double bond, creating vicinal amino alcohol derivatives with high enantioselectivity.

Biocatalytic Approaches: The use of enzymes, such as engineered amine dehydrogenases or transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. rochester.eduresearchgate.net Research into enzymes capable of acting on substituted anilines could pave the way for novel biocatalytic routes to enantiopure derivatives of this compound.

The successful development of these asymmetric routes would provide access to a library of chiral building blocks for the synthesis of more complex and potentially bioactive molecules.

In-Depth Mechanistic Studies of Key Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and derivatization of this compound is crucial for optimizing existing protocols and developing novel transformations. Key areas for mechanistic investigation include the palladium-catalyzed allylation of the aminobenzoate precursor and subsequent functionalization of the allyl group or the amino moiety.

Palladium-catalyzed allylation, often referred to as the Tsuji-Trost reaction, typically proceeds through a π-allyl palladium intermediate. organic-chemistry.orgwikipedia.org The regioselectivity and stereoselectivity of nucleophilic attack on this intermediate are influenced by a multitude of factors, including the nature of the ligand, the nucleophile, and the solvent. Detailed mechanistic studies, combining experimental techniques with computational modeling, could provide valuable insights. mdpi.comnih.gov

| Mechanistic Investigation Technique | Description |

| Kinetic Studies | Measuring reaction rates under varying concentrations of reactants, catalysts, and ligands to determine the rate law and identify the rate-determining step. |

| Isotopic Labeling | Using isotopically labeled substrates (e.g., with deuterium) to track the movement of atoms throughout the reaction and elucidate bond-forming and bond-breaking steps. |

| Computational Modeling (DFT) | Employing Density Functional Theory (DFT) and other computational methods to map the potential energy surface of the reaction, identify transition states and intermediates, and rationalize observed selectivities. rsc.orgnih.govresearchgate.net |

| In-situ Spectroscopy | Utilizing techniques such as NMR and IR spectroscopy to monitor the reaction in real-time, allowing for the direct observation of intermediates and catalytic species. |

By elucidating the intricate details of these key transformations, researchers can develop more efficient, selective, and robust synthetic methods.

Integration into Flow Chemistry Systems for Scalable Production

The transition from traditional batch processing to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries. acs.orgaurigeneservices.comchemicalindustryjournal.co.ukacs.org Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. rsc.orgnih.govmdpi.comlonza.com

The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry systems. For example, a multi-step synthesis could be "telescoped" into a continuous sequence of flow reactors, eliminating the need for isolation and purification of intermediates. acs.org Packed-bed reactors containing immobilized catalysts or reagents could be employed to facilitate catalyst recycling and simplify product purification. acs.org The improved safety profile of flow reactors would be particularly advantageous when handling potentially hazardous reagents or performing reactions at elevated temperatures and pressures. nih.gov

The development of a continuous flow process for the production of this compound would not only enhance the efficiency and safety of its synthesis but also facilitate its production on a larger scale for further research and potential commercial applications.

Development of High-Throughput Screening for New Reactivity Patterns

High-throughput experimentation (HTE) has emerged as a powerful tool for accelerating the discovery and optimization of chemical reactions. nih.govseqens.comresearchgate.netresearchgate.net By enabling the rapid, parallel screening of large numbers of catalysts, ligands, solvents, and other reaction parameters, HTE can significantly reduce the time and resources required for reaction development. patsnap.comrsc.orgyoutube.com

The application of HTE to the chemistry of this compound could lead to the discovery of novel reactivity patterns and the identification of optimal conditions for a wide range of transformations. For instance, HTE could be used to:

Screen a diverse library of catalysts and ligands for the asymmetric synthesis of chiral derivatives.

Explore the reactivity of the amino group in cross-coupling reactions with a wide array of electrophiles.

Investigate the functionalization of the allyl group through various addition and oxidation reactions.

Discover novel cyclization reactions involving the multiple reactive sites within the molecule.

The data generated from HTE experiments, when combined with machine learning algorithms, can facilitate the predictive design of new reactions and catalysts. patsnap.comrsc.org

Synergistic Experimental and Computational Research to Advance Understanding

The integration of computational chemistry with experimental research has become an indispensable approach in modern chemical sciences. jddhs.comresearchgate.netua.esjddhs.com This synergistic relationship allows for a deeper understanding of molecular structure, properties, and reactivity, and can guide the design of more efficient and targeted experimental studies. mdpi.comnih.govmdpi.com

For this compound, a combined experimental and computational approach could be particularly fruitful. Computational modeling, using techniques such as DFT, can be used to:

Predict the conformational preferences and electronic properties of the molecule.

Model the transition states and intermediates of key reactions, providing insights into reaction mechanisms and selectivity. rsc.orgnih.govresearchgate.netmdpi.com

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds.

Virtually screen potential derivatives for desired properties, such as binding affinity to a biological target.

The predictions from these computational studies can then be tested and validated through targeted experiments. jddhs.comresearchgate.net This iterative cycle of prediction and experimentation can accelerate the pace of discovery and lead to a more profound understanding of the chemical space surrounding this compound. chemrxiv.org

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-Catalyzed Ester. | H₂SO₄ | MeOH | 65 | 90 |

| DCC/DMAP Coupling | DCC, DMAP | THF | 82 | 95 |

| Microwave-Assisted | H₂SO₄ | Ethanol | 75 | 92 |

| Adapted from analogous benzoate syntheses . |

Q. Table 2: Key Spectral Peaks

| Technique | Key Peaks |

|---|---|

| ¹H NMR | δ 6.8–7.2 (aromatic H), δ 5.2 (allyl) |

| ¹³C NMR | δ 167.5 (C=O), δ 115–125 (allyl) |

| IR | 1720 cm⁻¹ (C=O), 3450 cm⁻¹ (N-H) |

| Data from PubChem and analogous compounds . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.